tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-14-9-8-10-15(13-14)16(20)11-6-5-7-12-19-17(21)22-18(2,3)4/h8-10,13H,5-7,11-12H2,1-4H3,(H,19,21) |
InChI Key |
SRDRSEXMWNZZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Protocol from Literature Analogues
Based on related carbamate synthesis procedures and ketoalkyl functionalizations, a plausible detailed preparation method is as follows:
| Step | Reagents and Conditions | Description and Outcome |
|---|---|---|
| 1 | tert-Butoxycarbonyl (Boc) protected amino acid or amine precursor, triethylamine, isobutyl carbonochloridate, 1,4-dioxane, room temperature, 10-12 hours | Formation of tert-butyl carbamate intermediate by reaction of amine with Boc reagent in presence of base. |
| 2 | Addition of 3-methylphenyl-substituted ketoalkyl halide or aldehyde, Pd-catalyzed coupling or direct acylation, 1,4-dioxane or ethyl acetate solvent, 25-80°C, 2-16 hours | Coupling of the 6-oxohexyl chain bearing the 3-methylphenyl group to the carbamate intermediate. |
| 3 | Workup with aqueous acid/base wash, extraction with ethyl acetate, drying over sodium sulfate, concentration under reduced pressure | Isolation of crude product. |
| 4 | Purification by silica gel column chromatography using 30% ethyl acetate in petroleum ether | Obtaining pure tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate as a white solid or oil. |
This method is adapted from similar carbamate syntheses and ketoalkyl compound preparations described in peer-reviewed sources.
Analytical Data and Research Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic $$^{1}H$$ NMR signals include aromatic protons of the 3-methylphenyl group (multiplets around δ 7.0–7.4 ppm), methylene protons of the hexyl chain (multiplets between δ 1.2–2.5 ppm), and the tert-butyl group singlet near δ 1.4 ppm. The carbamate NH proton typically appears as a singlet or broad peak around δ 5.0–6.0 ppm.Mass Spectrometry (MS)
The molecular ion peak corresponds to m/z 306 [M+H]+, confirming the molecular weight of 305.4 g/mol. Fragmentation patterns consistent with cleavage at the carbamate and ketoalkyl linkages support the assigned structure.Yield and Purity
Reported yields for similar carbamate syntheses range from 50% to 80% depending on reaction conditions and purification efficiency. Purity is typically confirmed by HPLC or TLC analysis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | tert-Butyl carbamate precursor, 3-methylphenyl ketoalkyl halide or aldehyde |
| Reagents | Di-tert-butyl dicarbonate or isobutyl carbonochloridate, triethylamine, Pd catalyst (if cross-coupling) |
| Solvents | 1,4-Dioxane, ethyl acetate, petroleum ether |
| Temperature | Room temperature to 80°C |
| Reaction time | 10–16 hours |
| Purification | Silica gel column chromatography (30% EtOAc/petroleum ether) |
| Characterization | $$^{1}H$$ NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .
Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. In contrast, the 3-methylphenyl group (electron-donating) may stabilize the aromatic ring against oxidation .
- Heteroaryl Substituents: The 6-cyanopyridin-3-yl group in introduces hydrogen-bonding capability, which could improve target binding in kinase inhibitors or antimicrobial agents.
- Functional Group Diversity : Maleimidyl () and hydroxyl () variants expand utility into bioconjugation and polymer chemistry, respectively.
Biological Activity
tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a carbamate functional group, which is often associated with various biological interactions, including enzyme inhibition and modulation of cellular processes. The unique structure of this compound, characterized by the presence of a tert-butyl group and a 3-methylphenyl moiety, suggests that it may exhibit significant biological properties.
The molecular formula for this compound is , with a molecular weight of approximately 305.41 g/mol. The compound's structure can be represented as follows:
Research indicates that compounds similar to this compound may interact with specific biological targets, potentially modulating enzyme activities and influencing protein conformations. For instance, studies have shown that related carbamates can act as inhibitors of acetylcholinesterase and β-secretase, both of which are critical in neurodegenerative diseases such as Alzheimer's disease .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism.
- Cellular Protection : There is potential for the compound to protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta peptides.
- Anti-inflammatory Effects : The modulation of inflammatory cytokines such as TNF-α has been observed in related compounds, indicating a possible anti-inflammatory role.
In Vitro Studies
In vitro experiments have been conducted to assess the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that treatment with the compound led to a reduction in cell death and inflammation markers compared to untreated controls.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in mitigating cognitive decline associated with neurodegenerative diseases. While some studies reported improvements in cognitive function and reductions in amyloid plaque formation, others indicated variability in bioavailability and effectiveness across different models .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
